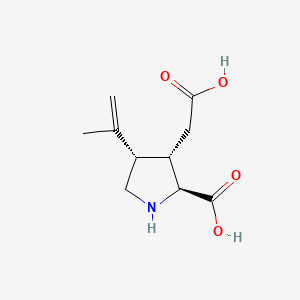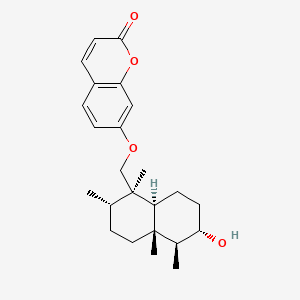
卡瓦胡椒碱
描述
Kavain is a naturally occurring compound found predominantly in the roots of the kava plant (Piper methysticum). It is one of the main kavalactones responsible for the psychoactive and medicinal properties of kava. Kavain has been traditionally used for its anxiolytic, sedative, and muscle-relaxant effects. Its chemical structure is defined as 4-Methoxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one .
科学研究应用
Kavain has been extensively studied for its potential therapeutic applications:
Chemistry: Kavain is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: It is studied for its effects on cellular processes and enzyme interactions.
Medicine: Kavain is investigated for its anxiolytic, sedative, and anticonvulsive properties. It has shown potential in treating anxiety disorders, insomnia, and epilepsy.
Industry: Kavain is used in the formulation of dietary supplements and herbal remedies. .
作用机制
Target of Action
Kavain, a major constituent of the Kava extract, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the body . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .
Mode of Action
Kavain interacts with GABA A Rs, potentiating their function . Kavain’s effect is greater at α4β2δ than at α1β2γ2L GABA A Rs, regardless of the subunit composition .
Biochemical Pathways
Kavain’s interaction with GABA A Rs leads to an enhancement of the inhibitory effects of these receptors, which can result in anxiolytic (anti-anxiety) effects . Kavain also has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .
Pharmacokinetics
It is known that kavain exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time . This suggests that Kavain can be widely distributed in the body and can remain in the body for a sufficient amount of time to exert its effects .
Result of Action
The potentiation of GABA A Rs by Kavain can lead to a reduction in anxiety and muscle tension, as well as a promotion of sleep . Kavain’s anticonvulsive properties may also contribute to its anxiolytic and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Kavain. For instance, the method of preparation and extraction can affect the composition of the final Kava product, which in turn can influence the bioavailability and efficacy of Kavain
生化分析
Biochemical Properties
Kavain plays a significant role in biochemical reactions, particularly in modulating the activity of γ-aminobutyric acid type A (GABA A) receptors. It has been shown to positively modulate GABA A receptors, enhancing their activity regardless of the subunit composition . This modulation is not mediated through the classical benzodiazepine binding site, indicating a unique interaction mechanism. Kavain’s interaction with GABA A receptors involves potentiation of receptor activity, which contributes to its anxiolytic effects.
Cellular Effects
Kavain exerts various effects on different cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, kavain has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in murine macrophages and THP-1 cells . This anti-inflammatory effect is dose-dependent and highlights kavain’s potential in modulating immune responses and reducing inflammation.
Molecular Mechanism
At the molecular level, kavain exerts its effects through direct interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased inhibitory neurotransmission . This binding interaction is crucial for kavain’s anxiolytic and sedative properties. Additionally, kavain has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kavain have been observed to change over time. Kavain is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to kavain can lead to sustained modulation of GABA A receptor activity and prolonged anti-inflammatory effects . These findings suggest that kavain’s therapeutic potential may be maintained over extended periods.
Dosage Effects in Animal Models
The effects of kavain vary with different dosages in animal models. At lower doses, kavain exhibits anxiolytic and anti-inflammatory effects without significant adverse effects . At higher doses, kavain can induce sedation and potentially toxic effects. Threshold effects have been observed, where the therapeutic benefits of kavain are maximized at specific dosage ranges, beyond which adverse effects may occur.
Metabolic Pathways
Kavain is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of kavain . The metabolites of kavain can also affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, kavain is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. Kavain’s distribution is crucial for its therapeutic effects, as it needs to reach target sites such as the central nervous system to exert its anxiolytic and sedative properties .
Subcellular Localization
Kavain’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that kavain reaches its target sites within cells, where it can interact with GABA A receptors and other biomolecules to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
Kavain can be synthesized through various chemical routes. One common method involves the condensation of 4-methoxy-2-pyrone with cinnamaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the condensation process, resulting in the formation of kavain.
Industrial Production Methods
Industrial production of kavain often involves the extraction of kava root using solvents such as ethanol or acetone. The solvent extracts are then concentrated and purified to isolate kavain. This method ensures a high yield of kavain while maintaining its chemical integrity. The final product is typically packaged in the form of tablets, capsules, or liquid extracts for commercial use .
化学反应分析
Types of Reactions
Kavain undergoes various chemical reactions, including:
Oxidation: Kavain can be oxidized to form hydroxykavain. This reaction is often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of kavain can lead to the formation of dihydrokavain. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Kavain can undergo substitution reactions where the methoxy group is replaced by other functional groups. This can be achieved using reagents like hydrobromic acid or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrobromic acid, other nucleophiles.
Major Products Formed
Hydroxykavain: Formed through oxidation.
Dihydrokavain: Formed through reduction.
Substituted Kavain Derivatives: Formed through substitution reactions.
相似化合物的比较
Kavain is part of a group of compounds known as kavalactones. Similar compounds include:
Dihydrokavain: Structurally similar to kavain, with the only difference being the loss of a double bond at the C7 position. It shares similar pharmacological effects, including anxiolytic and sedative properties.
Methysticin: Another kavalactone with similar effects but differing in its chemical structure.
Dihydromethysticin: Similar to methysticin but with a reduced double bond.
Yangonin: A kavalactone with unique binding properties to cannabinoid receptors.
Desmethoxyyangonin: Similar to yangonin but lacking a methoxy group.
Kavain stands out due to its potent inhibition of monoamine oxidase B and its unique interaction with GABA-A receptors, which contribute to its distinct anxiolytic and sedative effects.
属性
CAS 编号 |
500-64-1 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-methoxy-2-[(Z)-2-phenylethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7- |
InChI 键 |
XEAQIWGXBXCYFX-FPLPWBNLSA-N |
SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
手性 SMILES |
COC1=CC(=O)OC(C1)/C=C\C2=CC=CC=C2 |
规范 SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
外观 |
Solid powder |
熔点 |
106 °C |
Key on ui other cas no. |
500-64-1 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)












